1-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}-3-[(oxolan-2-yl)methyl]urea
Description
1-{2-[4-(2-Fluorophenyl)piperazin-1-yl]ethyl}-3-[(oxolan-2-yl)methyl]urea is a urea-based compound featuring a piperazine core substituted with a 2-fluorophenyl group, connected via an ethyl chain to a urea moiety. The urea nitrogen is further functionalized with an oxolan-2-ylmethyl group (tetrahydrofuran-2-ylmethyl), introducing an ether-containing heterocycle. The 2-fluorophenyl group enhances lipophilicity and metabolic stability, while the oxolan moiety may improve solubility compared to aromatic heterocycles .
Properties
IUPAC Name |
1-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-3-(oxolan-2-ylmethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27FN4O2/c19-16-5-1-2-6-17(16)23-11-9-22(10-12-23)8-7-20-18(24)21-14-15-4-3-13-25-15/h1-2,5-6,15H,3-4,7-14H2,(H2,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJGBTUYODBCVDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)NCCN2CCN(CC2)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}-3-[(oxolan-2-yl)methyl]urea typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and protective groups to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as solid-phase synthesis and photocatalytic synthesis have been explored for the efficient production of piperazine derivatives .
Chemical Reactions Analysis
Types of Reactions
1-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}-3-[(oxolan-2-yl)methyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
1-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}-3-[(oxolan-2-yl)methyl]urea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}-3-[(oxolan-2-yl)methyl]urea involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural and Physicochemical Comparison with Analogues
Core Structural Variations
The target compound shares a piperazine-ethyl-urea backbone with several analogues but differs in substituents:
- Oxolan-2-ylmethyl vs. Thiazol/Thiazol-Phenyl: Unlike compounds such as 1-(4-chlorophenyl)-3-(4-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)urea (), which incorporates a thiazol ring, the target compound replaces this with a non-aromatic oxolan group. The oxolan’s ether oxygen may reduce aromatic π-stacking interactions but enhance solubility .
- Fluorophenyl vs. Chlorophenyl/Trifluoromethylphenyl : The 2-fluorophenyl group on the piperazine is common in analogues (e.g., 1f, 11a in –2), but substituents like 3-chlorophenyl (11f) or 3-trifluoromethylphenyl (11d) alter electronic and steric properties .
Molecular Weight and Polarity
- Target Compound : Estimated molecular weight ~379.4 g/mol (C₁₈H₂₆FN₅O₃), lower than thiazol-containing analogues (e.g., 474.0 g/mol for ’s compound) due to the oxolan’s compact structure .
Spectral Characterization
- ¹H-NMR : Analogues (e.g., 1f, 1g in ) show characteristic piperazine (δ 2.5–3.5 ppm) and urea (δ 6.5–8.5 ppm) proton signals. The oxolan group in the target compound would display distinct resonances for methylene (δ 3.5–4.5 ppm) and ether oxygen-adjacent protons .
Implications of Structural Variations
Pharmacokinetic Properties
- Solubility : The oxolan group’s ether oxygen may enhance solubility compared to thiazol-containing analogues, which rely on aromatic sulfur for polarity.
Target Selectivity
- Piperazine-Urea Derivatives : Compounds like those in target hypoglycemic pathways via AKR1C1 inhibition, suggesting the target compound’s piperazine-urea scaffold may have similar applications. The oxolan substituent could modulate binding affinity .
- Thiazol vs. Oxolan : Thiazol rings (e.g., ) may enhance interactions with enzymes requiring aromatic stacking, while oxolan’s flexibility could favor allosteric sites .
Data Tables
Biological Activity
1-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}-3-[(oxolan-2-yl)methyl]urea is a synthetic compound that has gained attention for its potential biological activities, particularly in the context of pharmacological applications. This article explores its biological activity, including mechanisms of action, efficacy in various studies, and potential therapeutic applications.
The compound has a molecular formula of and a molecular weight of 438.5 g/mol. Its structure features a piperazine ring, which is known to be significant in drug design due to its ability to interact with various biological targets.
Structural Representation
| Property | Value |
|---|---|
| Molecular Formula | C23H26FN4O4 |
| Molecular Weight | 438.5 g/mol |
| IUPAC Name | This compound |
Interaction with Nucleoside Transporters
Recent studies have indicated that compounds related to this structure may act as inhibitors of equilibrative nucleoside transporters (ENTs). ENTs are crucial for the regulation of nucleoside levels in cells and play significant roles in nucleotide synthesis and adenosine signaling. The compound's fluorophenyl moiety is essential for its inhibitory activity on both ENT1 and ENT2 transporters, as demonstrated in various in vitro assays where structural modifications affected its potency .
Urease Inhibition
Another area of investigation involves the urease inhibition activity. Compounds similar to this compound have shown promising results in inhibiting urease, an enzyme linked to several pathological conditions, including gastric ulcers and some forms of cancer. The IC50 values for these activities suggest that derivatives could be developed for therapeutic use against urease-related diseases .
Case Studies
- Urease Inhibition Study
-
Nucleoside Transporter Study
- Objective : Assess the inhibitory effects on ENT1 and ENT2.
- Method : [^3H]uridine uptake studies using nucleoside transporter-deficient cells.
- Results : The compound demonstrated selective inhibition with varying IC50 values based on structural modifications, highlighting the importance of halogen substitutions in enhancing activity .
Comparative Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
